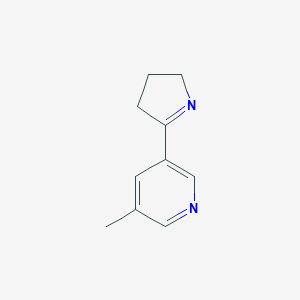

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine can be achieved through efficient pathways, including the novel condensation of 2-(aminomethyl)pyridine and 1,3-diones. This process leads to the formation of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles, which proceed through the intermediacy of a (2-pyridyl)methylimine. This synthesis method demonstrates a marked dependence of the regioselectivity on the presence of additional aminomethylpyridine, suggesting two potential pathways to the target pyrroles (Klappa, McNeill, & Rich, 2002).

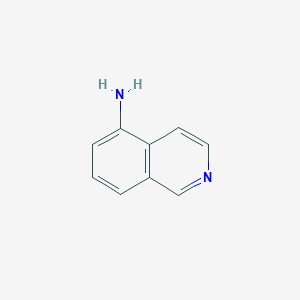

Molecular Structure Analysis

The molecular structure of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine can be elucidated using various spectroscopic and analytical techniques, which reveal its complex architecture. The structural characterization often involves single-crystal X-ray crystallography, providing detailed insights into its molecular geometry and bonding patterns. For compounds within this class, preferential coordination through specific domains when treated with metal ions such as zinc(II) has been observed, highlighting the structural intricacies and coordination chemistry of pyridyl-pyrrole compounds (Klein, Constable, Housecroft, & Zampese, 2014).

Wissenschaftliche Forschungsanwendungen

Neurotropic Activity : A study by Zaliznaya et al. (2020) focused on a related compound, 2,3,3-trimethyl-2,3,5,6,7,8,-hexahydro-1H-pyrrolo[3,4-b]quinolin-9-amine, demonstrating its ability to significantly reduce motor activity in mice within two hours, indicating potential neurotropic effects (Zaliznaya et al., 2020).

Synthesis of Substituted Pyrrolines and Pyrroles : More et al. (2011) discussed the use of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates as key intermediates in synthesizing substituted pyrrolines and pyrroles (More et al., 2011).

Medicinal Chemistry : Smaliy et al. (2011) provided a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which is useful for large-scale production in medicinal chemistry (Smaliy et al., 2011).

Biological Sensing and Iron Complexes : Halcrow (2005) explored the use of 2,6-bis(pyrazolyl)pyridines and related ligands, including derivatives of pyridine, for biological sensing and in iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Antithrombolytic, Biofilm Inhibition, and Hemolytic Activities : Ahmad et al. (2017) synthesized novel pyridine derivatives that exhibited antithrombolytic, biofilm inhibition, and hemolytic activities, with specific compounds showing high effectiveness against blood clot formation and Escherichia coli (Ahmad et al., 2017).

Photo-responsive Material : Sun et al. (2011) found that a synthesized compound displayed long-range electron-transfer characteristics, indicating its potential as a photo-responsive material (Sun et al., 2011).

Pharmacological Applications : Ivachtchenko et al. (2010) synthesized hydrogenated pyrroloindoles, showing a broad spectrum of pharmacological activities suitable for drug development (Ivachtchenko et al., 2010).

Zukünftige Richtungen

The future directions for research on “3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine” could include further investigation into its potential biological activities, such as its antiviral properties . Additionally, more research could be conducted to explore its chemical reactivity and potential applications in organic synthesis .

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJZUAPDXWXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

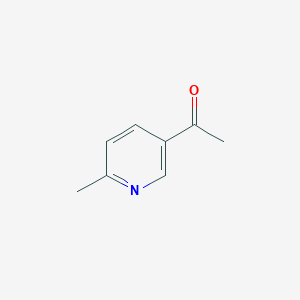

Canonical SMILES |

CC1=CC(=CN=C1)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508852 | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

CAS RN |

102780-52-9 | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

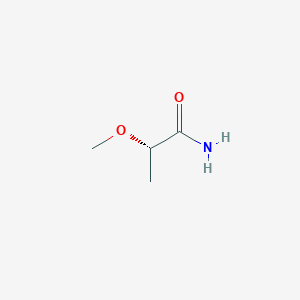

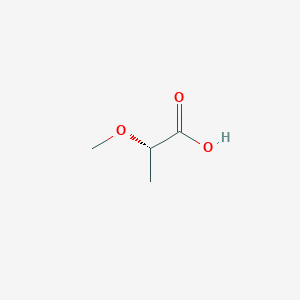

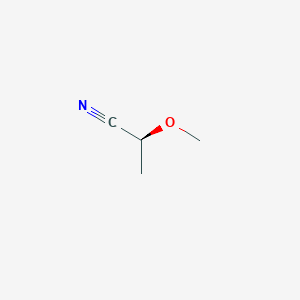

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)

![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)